Investigation of correlative parameters to evaluate EUV lithographic performance of PMMA
RSC Advances Pub Date: 2022-01-19 DOI: 10.1039/D1RA07291A
Abstract
Investigations to evaluate the extreme ultraviolet (EUV) lithographic performance of 160 nm thick poly(methyl methacrylate) with 13.5 nm wavelength EUV light were performed using a synchrotron radiation source at Pohang Light Source-II (PLS-II). The single system enabled the determination of the sensitivity, contrast, linear absorption coefficient, critical dimension, and line edge roughness of polymer thin films through tests and measurements. The experimental findings were also compared to theoretical results and those of previously reported studies. According to the results of the dose-to-clear test and transmission measurements, the critical dimension of a line and space pattern (>50 nm) via interference lithography with 250 nm pitch grating agreed well with the results calculated using the lumped parameter model. The experimental results demonstrated that the equipment and test protocol can be used for EUV material infrastructure evaluation in academia and in industry.
Recommended Literature
- [1] A Cr3+ luminescence based ratiometric optical laser power meter†
- [2] Front cover
- [3] Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging†
- [4] Ru@Ni3S2 nanorod arrays as highly efficient electrocatalysts for the alkaline hydrogen evolution reaction†
- [5] Inorganic analysis
- [6] Front cover
- [7] Control of the rectifying effect and direction by redox asymmetry in Rh2-based molecular diodes†
- [8] A unique and highly facile method for synthesising disulfide linked neoglycoconjugates: a new approach for remodelling of peptides and proteins
- [9] Enzyme-free fluorescence sensing of catechins in green tea using bifunctional graphene quantum dots
- [10] Diffusion coefficients in solids, their measurement and significance